Cas no 635732-01-3 (2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile)

2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile is a synthetic intermediate primarily used in pharmaceutical and agrochemical research. Its structure features a chloro-substituted pyridine core with a 4-methoxybenzyloxy group, enhancing reactivity for further functionalization. The compound’s nitrile group offers versatility in nucleophilic addition or cyclization reactions, while the methoxybenzyl moiety provides stability and selective deprotection potential. This makes it valuable for constructing complex heterocycles or tailored molecular scaffolds. Its well-defined reactivity profile ensures consistent performance in coupling and substitution reactions, supporting applications in drug discovery and material science. High purity and stability under standard conditions further contribute to its utility in synthetic workflows.
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile structure
635732-01-3 structure
Product name:2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
CAS No:635732-01-3
MF:C14H11ClN2O2
MW:274.702342271805
CID:1094665
PubChem ID:11673501

2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
    • 2-chloro-4-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile
    • 635732-01-3
    • SCHEMBL5822489
    • Inchi: InChI=1S/C14H11ClN2O2/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-17-14(15)12(13)8-16/h2-7H,9H2,1H3
    • InChI Key: UBRBDTVZGBURQX-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)COC2=CC=NC(=C2C#N)Cl

Computed Properties

  • Exact Mass: 274.05103
  • Monoisotopic Mass: 274.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.14

2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029206923-1g
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
635732-01-3 95%
1g
$577.50 2023-09-01
Chemenu
CM177096-1g
2-chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
635732-01-3 95%
1g
$609 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739635-1g
2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
635732-01-3 98%
1g
¥4777.00 2024-05-05
Chemenu
CM177096-1g
2-chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile
635732-01-3 95%
1g
$609 2021-08-05

Additional information on 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile

Introduction to 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile (CAS No. 635732-01-3)

2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile (CAS No. 635732-01-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. The compound's structure includes a chlorinated nicotinonitrile core and a 4-methoxybenzyl ether moiety, which contribute to its chemical stability and biological activity.

The synthesis of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile typically involves multi-step processes, including the formation of the nicotinonitrile core and subsequent functionalization with the 4-methoxybenzyl group. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for research and development purposes.

In terms of its chemical properties, 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This solubility profile facilitates its use in a wide range of experimental conditions, including in vitro assays and in vivo studies. Additionally, the compound's stability under various pH conditions and temperatures makes it suitable for long-term storage and handling.

The biological activity of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile has been extensively studied in recent years. Research has shown that this compound possesses potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have demonstrated that 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation at the cellular level.

Beyond its anti-inflammatory effects, 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile has also shown promise as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways such as the PI3K/AKT pathway and the MAPK pathway, which are often dysregulated in cancer cells.

In addition to its therapeutic potential, 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile has been explored for its use as a chemical probe in drug discovery research. Its unique structure allows it to serve as a scaffold for the development of more potent and selective analogs. By modifying the functional groups on the nicotinonitrile core or the 4-methoxybenzyl moiety, researchers can fine-tune the pharmacological properties of the compound to meet specific therapeutic needs.

The safety profile of 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile has been evaluated through various toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 2-Chloro-4-((4-methoxybenzyl)oxy)nicotinonitrile (CAS No. 635732-01-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable chemical and biological properties, make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge, paving the way for innovative treatments for various diseases.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk